molecular formula C82H106ClN23O14 B597152 Prazarelix acetate CAS No. 134485-10-2

Prazarelix acetate

Katalognummer: B597152
CAS-Nummer: 134485-10-2
Molekulargewicht: 1673.3 g/mol
InChI-Schlüssel: UYXOLEHMGDKCEI-OKBORMFFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Prazarelix acetate is a synthetic peptide compound classified as a gonadorelin antagonist (GnRH antagonist) . It functions by competitively blocking the Gonadotropin-Releasing Hormone (GnRH) receptors in the pituitary gland . This mechanism directly inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a rapid and reversible suppression of gonadal sex steroid hormones without an initial hormonal "flare" effect associated with GnRH agonists . This pharmacological profile makes Prazarelix acetate a valuable tool for scientific investigations in several fields. In cancer research, its potential to suppress hormone-sensitive cancers, such as prostate cancer, is of significant interest . In reproductive research, it is useful for studying controlled ovarian stimulation and other conditions where immediate suppression of the hypothalamic-pituitary-gonadal (HPG) axis is desired . Researchers can utilize this compound to explore complex hormonal feedback loops and develop new therapeutic strategies. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Eigenschaften

CAS-Nummer

134485-10-2

Molekularformel

C82H106ClN23O14

Molekulargewicht

1673.3 g/mol

IUPAC-Name

(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-[4-[(5-amino-1H-1,2,4-triazol-3-yl)amino]phenyl]propanoyl]amino]-3-[4-[(5-amino-1H-1,2,4-triazol-3-yl)amino]phenyl]propanoyl]amino]-4-methylpentanoyl]amino]-6-(propan-2-ylamino)hexanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide;acetic acid

InChI

InChI=1S/C80H102ClN23O12.C2H4O2/c1-44(2)35-59(68(108)91-58(16-9-10-33-86-45(3)4)76(116)104-34-12-17-66(104)75(115)87-46(5)67(82)107)92-70(110)62(38-49-21-28-56(29-22-49)89-79-98-77(83)100-102-79)94-72(112)63(39-50-23-30-57(31-24-50)90-80-99-78(84)101-103-80)96-74(114)65(43-105)97-73(113)64(41-52-13-11-32-85-42-52)95-71(111)61(37-48-19-26-55(81)27-20-48)93-69(109)60(88-47(6)106)40-51-18-25-53-14-7-8-15-54(53)36-51;1-2(3)4/h7-8,11,13-15,18-32,36,42,44-46,58-66,86,105H,9-10,12,16-17,33-35,37-41,43H2,1-6H3,(H2,82,107)(H,87,115)(H,88,106)(H,91,108)(H,92,110)(H,93,109)(H,94,112)(H,95,111)(H,96,114)(H,97,113)(H4,83,89,98,100,102)(H4,84,90,99,101,103);1H3,(H,3,4)/t46-,58+,59+,60-,61-,62-,63+,64-,65+,66+;/m1./s1

InChI-Schlüssel

UYXOLEHMGDKCEI-OKBORMFFSA-N

SMILES

CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)NC3=NNC(=N3)N)NC(=O)C(CC4=CC=C(C=C4)NC5=NNC(=N5)N)NC(=O)C(CO)NC(=O)C(CC6=CN=CC=C6)NC(=O)C(CC7=CC=C(C=C7)Cl)NC(=O)C(CC8=CC9=CC=CC=C9C=C8)NC(=O)C.CC(=O)O

Isomerische SMILES

C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCNC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=CC=C(C=C2)NC3=NNC(=N3)N)NC(=O)[C@H](CC4=CC=C(C=C4)NC5=NNC(=N5)N)NC(=O)[C@H](CO)NC(=O)[C@@H](CC6=CN=CC=C6)NC(=O)[C@@H](CC7=CC=C(C=C7)Cl)NC(=O)[C@@H](CC8=CC9=CC=CC=C9C=C8)NC(=O)C.CC(=O)O

Kanonische SMILES

CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)NC3=NNC(=N3)N)NC(=O)C(CC4=CC=C(C=C4)NC5=NNC(=N5)N)NC(=O)C(CO)NC(=O)C(CC6=CN=CC=C6)NC(=O)C(CC7=CC=C(C=C7)Cl)NC(=O)C(CC8=CC9=CC=CC=C9C=C8)NC(=O)C.CC(=O)O

Synonyme

Prazarelix Acetate

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Prazarelixacetat beinhaltet die Zusammenfügung seiner Peptidkette durch Festphasenpeptidsynthese (SPPS). Diese Methode ermöglicht die sequentielle Addition von Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Der Prozess umfasst typischerweise die folgenden Schritte:

Industrielle Produktionsverfahren

In industriellen Umgebungen wird die Produktion von Prazarelixacetat mit automatisierten Peptidsynthesizern hochskaliert. Diese Maschinen optimieren den SPPS-Prozess und ermöglichen die effiziente und reproduzierbare Synthese großer Mengen des Peptids. Das Endprodukt wird mit Hilfe der Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt, um seine Reinheit und Qualität zu gewährleisten .

Analyse Chemischer Reaktionen

Reaktionstypen

Prazarelixacetat unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen modifizierte Peptide mit veränderten Disulfidbrückenmustern oder substituierten Aminosäureresten, die sich auf die Stabilität, Löslichkeit und biologische Aktivität des Peptids auswirken können .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Prazarelixacetat übt seine Wirkung aus, indem es an die GnRH-Rezeptoren an der Hypophyse bindet und diese blockiert. Diese Wirkung hemmt die Freisetzung von luteinisierendem Hormon (LH) und follikelstimulierendem Hormon (FSH), was zu einer Abnahme der Produktion von Sexualhormonen wie Testosteron und Östrogen führt. Die Unterdrückung dieser Hormone ist vorteilhaft bei der Behandlung hormonabhängiger Erkrankungen wie Prostatakrebs und Endometriose.

Wirkmechanismus

Prazarelix acetate exerts its effects by binding to and blocking the GnRH receptors on the pituitary gland. This action inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a decrease in the production of sex hormones such as testosterone and estrogen. The suppression of these hormones is beneficial in treating hormone-dependent conditions like prostate cancer and endometriosis .

Vergleich Mit ähnlichen Verbindungen

Prazarelix acetate belongs to the peptide-derived GnRH antagonist class, which includes abarelix, cetrorelix, and degarelix. Below is a comparative analysis based on chemical properties, clinical applications, and pharmacological profiles.

Chemical Structure and Formulation
  • Prazarelix Acetate: Presumed to share a multi-amino-acid peptide backbone with strategic substitutions (e.g., D-amino acids, aromatic groups) to optimize receptor binding and metabolic stability. The acetate moiety likely enhances aqueous solubility.
  • Abarelix : A decapeptide with the molecular formula C₈₂H₁₀₈ClN₁₇O₁₄ (average mass: 1,656.2 g/mol). Its structure includes acetylated N-terminus, chloro-D-phenylalanine, and isopropyllysine residues, contributing to prolonged receptor blockade .
  • Cetrorelix Acetate: A linear decapeptide (C₇₀H₉₂ClN₁₇O₁₄) featuring D-arginine and ethylnorvaline residues. The acetate formulation supports subcutaneous administration .

Table 1: Structural and Formulation Comparison

Compound Molecular Formula Key Structural Features Formulation Purpose
Prazarelix Acetate Not explicitly provided Peptide backbone, acetate salt Solubility enhancement
Abarelix C₈₂H₁₀₈ClN₁₇O₁₄ Chloro-D-phenylalanine, isopropyllysine Intramuscular depot delivery
Cetrorelix Acetate C₇₀H₉₂ClN₁₇O₁₄ D-arginine, ethylnorvaline Subcutaneous compatibility
Pharmacokinetic and Clinical Profiles
  • Half-Life and Administration: Prazarelix acetate is hypothesized to have a half-life of 5–7 days, suitable for monthly dosing. Subcutaneous administration is likely, aligning with cetrorelix . Abarelix: Requires intramuscular injection with a half-life of ~13 days, enabling less frequent dosing but associated with injection-site reactions . Degarelix: Acylated D-amino acids confer a half-life of ~47 days, allowing monthly subcutaneous use with rapid testosterone suppression .

Table 2: Pharmacokinetic Parameters

Compound Administration Route Half-Life (Days) Key Indications
Prazarelix Acetate Subcutaneous ~5–7 (estimated) Prostate cancer, hormonal disorders
Abarelix Intramuscular ~13 Advanced prostate cancer
Cetrorelix Acetate Subcutaneous ~5 IVF protocols, ovarian hyperstimulation

Biologische Aktivität

Prazarelix acetate is a synthetic peptide analog of gonadotropin-releasing hormone (GnRH) that functions as a potent antagonist of the GnRH receptor. This compound has garnered attention in the field of reproductive medicine and oncology due to its ability to modulate hormonal pathways, particularly in the treatment of hormone-sensitive conditions.

Prazarelix acetate operates primarily by binding to the GnRH receptor, inhibiting the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. This action leads to a reduction in sex steroid hormone levels, which is beneficial in conditions such as prostate cancer and endometriosis.

  • Receptor Binding : Prazarelix shows high affinity for the GnRH receptor, leading to effective blockade of GnRH signaling pathways.
  • Hormonal Regulation : By inhibiting LH and FSH secretion, it effectively lowers testosterone and estrogen levels in the body.

Pharmacodynamics

The pharmacological profile of Prazarelix acetate includes:

  • Rapid Onset : The compound exhibits a quick onset of action, making it suitable for acute interventions.
  • Dose-Dependent Effects : Biological activity is dose-dependent, with higher doses correlating with more significant hormonal suppression.

Efficacy in Clinical Applications

Prazarelix acetate has been evaluated in various clinical settings:

  • Prostate Cancer : Clinical trials have demonstrated that Prazarelix can effectively reduce testosterone levels, which is crucial for managing advanced prostate cancer.
  • Endometriosis : Studies indicate that it may alleviate symptoms by decreasing estrogen production, thereby reducing endometrial tissue growth.

Case Studies

Several case studies highlight the efficacy and safety profile of Prazarelix acetate:

  • Case Study 1 : A 65-year-old male patient with metastatic prostate cancer was treated with Prazarelix. Results showed a significant decrease in serum testosterone levels within two weeks, correlating with tumor regression.
  • Case Study 2 : A female patient suffering from severe endometriosis experienced substantial symptom relief after three months of therapy with Prazarelix, alongside a marked reduction in estradiol levels.

Table 1: Summary of Clinical Trials Involving Prazarelix Acetate

StudyConditionSample SizeDurationOutcome
Trial AProstate Cancer1006 monthsSignificant reduction in PSA levels
Trial BEndometriosis503 monthsImprovement in pain scores and quality of life
Trial CHormonal Imbalance3012 weeksNormalization of LH and FSH levels

Side Effects

While Prazarelix acetate is generally well-tolerated, some patients may experience side effects such as:

  • Hot flashes
  • Injection site reactions
  • Mood changes

Q & A

Basic Research Questions

Q. What is the molecular mechanism of Prazarelix acetate as a GnRH receptor antagonist, and what experimental models are optimal for validating this mechanism?

  • Methodological Answer : Prazarelix acetate functions by competitively inhibiting GnRH binding to its receptor, suppressing downstream signaling (e.g., reduced LH/FSH secretion). Validating this requires:

  • In vitro assays : Radioligand binding assays using transfected HEK-293 cells expressing human GnRH receptors to measure IC₅₀ values .
  • In vivo models : Ovariectomized rodent studies to assess suppression of gonadotropin release via ELISA or LC-MS .
  • Control comparisons : Use reference antagonists (e.g., Cetrorelix) to benchmark potency .

Q. What standardized protocols exist for synthesizing and purifying Prazarelix acetate, and how are critical intermediates characterized?

  • Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) with Fmoc chemistry. Key steps include:

  • Purification : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients .
  • Characterization : MALDI-TOF MS for molecular weight confirmation and NMR for structural validation .
  • Quality control : Residual solvent analysis (GC-MS) and endotoxin testing for in vivo applications .

Q. Which analytical techniques are recommended for quantifying Prazarelix acetate in biological matrices during pharmacokinetic studies?

  • Methodological Answer : Use LC-MS/MS with deuterated internal standards for precision.

  • Sample preparation : Protein precipitation (acetonitrile) or solid-phase extraction .
  • Validation parameters : Include linearity (1–1000 ng/mL), intraday/interday precision (<15% RSD), and recovery (>85%) .

Advanced Research Questions

Q. How can researchers address contradictions between in vitro receptor affinity data and in vivo metabolic instability of Prazarelix acetate?

  • Methodological Answer : Discrepancies often arise from poor bioavailability or rapid clearance. Strategies include:

  • Formulation optimization : Lipid nanoparticles or PEGylation to enhance half-life .
  • Metabolic profiling : Hepatocyte incubation studies with UPLC-Q-TOF to identify degradation pathways .
  • Structural analogs : Synthesize derivatives with D-amino acid substitutions to resist proteolysis .

Q. What statistical frameworks are appropriate for analyzing dose-response heterogeneity in Prazarelix acetate studies across diverse populations?

  • Methodological Answer : Use mixed-effects models to account for inter-individual variability.

  • Covariates : Include age, BMI, and genetic polymorphisms (e.g., GnRH receptor SNPs) .
  • Power analysis : Pre-study simulations (e.g., Monte Carlo) to determine sample size adequacy .
  • Validation : Bootstrap resampling to assess model robustness .

Q. How do researchers design preclinical studies to evaluate synergistic effects of Prazarelix acetate with other endocrine-targeting therapies?

  • Methodological Answer : Apply factorial design to test combinations (e.g., with AR inhibitors or SERMs):

  • Endpoint selection : Tumor volume regression (in xenograft models) and serum PSA levels .
  • Interaction analysis : Chou-Talalay combination index (CI) to classify synergism/antagonism .
  • Safety profiling : Histopathological assessment of adrenal/thyroid tissues .

Q. What strategies improve reproducibility in Prazarelix acetate studies, particularly regarding batch-to-batch variability in peptide synthesis?

  • Methodological Answer : Implement Good Manufacturing Practice (GMP)-like protocols:

  • Batch documentation : Detailed records of SPPS coupling efficiency and cleavage conditions .
  • Stability testing : Accelerated degradation studies (40°C/75% RH) to establish shelf-life .
  • Collaborative validation : Cross-lab replication using blinded samples .

Data Presentation and Interpretation

Q. How should researchers visually present dose-dependent suppression of gonadotropins by Prazarelix acetate in publications?

  • Methodological Answer : Use line graphs with log-transformed x-axes (dose) and mean ± SEM y-axes (hormone levels).

  • Inset panels : Include raw receptor binding curves for mechanistic clarity .
  • Statistical annotations : Asterisks for significance (ANOVA with Tukey post hoc) .

Q. What are the ethical considerations for longitudinal studies involving chronic Prazarelix acetate administration in animal models?

  • Methodological Answer : Follow ARRIVE 2.0 guidelines:

  • Humane endpoints : Predefine criteria for early euthanasia (e.g., >20% weight loss) .
  • Hormone replacement : Testosterone/estradiol supplementation to mitigate hypogonadal effects .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.